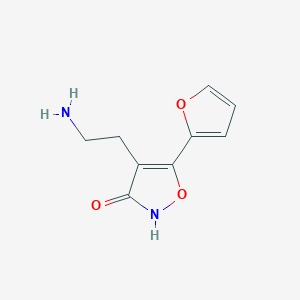

4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-5-(furan-2-yl)-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-4-3-6-8(14-11-9(6)12)7-2-1-5-13-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSALGMZBDFCSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)NO2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylacetonitrile with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. The resulting intermediate is then subjected to further reactions to introduce the aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a fundamental component in synthesizing more complex molecules. Its reactivity allows for nucleophilic substitutions and electrophilic additions, making it versatile in chemical reactions.

- Reactions : Common reactions include oxidation (using agents like potassium permanganate) and reduction (with sodium borohydride), which can yield various derivatives.

Biology

- Biological Activity : Studies have indicated that 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one possesses antimicrobial and antioxidant properties. Its isoxazole moiety is particularly noted for biological activity, making it a candidate for further exploration in medicinal chemistry.

- Mechanism of Action : The aminoethyl group can form hydrogen bonds with biological targets, while the isoxazole and furan rings facilitate π-π interactions that may modulate enzyme and receptor activities.

Medicine

- Therapeutic Potential : Ongoing research is focused on the compound's potential as a therapeutic agent against various diseases. Its unique structure suggests possible applications in drug development, particularly in targeting microbial infections and cancer cells.

Industry

- Material Development : The compound is being explored for its applications in developing new materials with distinctive properties due to its unique chemical structure.

Case Studies

Several studies have focused on the biological efficacy of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic candidate.

- Anticancer Research : Investigations into its anticancer properties revealed that the compound could inhibit tumor growth in vitro, warranting further studies into its mechanisms and efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the isoxazole and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Agarin (5-(Aminomethyl)isoxazol-3(2H)-one)

Core Structure: Isoxazol-3(2H)-one. Substituents: 5-Aminomethyl. Key Differences:

- Agarin lacks the 4-aminoethyl and 5-furyl groups, instead featuring a smaller aminomethyl group at position 5.

- The aminomethyl group in Agarin contributes to its high solubility and role as a GABA_A receptor agonist. In contrast, the aminoethyl group in the target compound may offer enhanced conformational flexibility and stronger intermolecular interactions. Biological Activity: Agarin is a known neurotoxin targeting GABA receptors, while the target compound’s furyl group could enable interactions with enzymes or receptors requiring aromatic stacking .

5-Methyl-2-(4-aryl)-4-[1-(N-tosylamino)benzyl]isoxazol-3(2H)-ones

Core Structure: Isoxazol-3(2H)-one. Substituents: Tosylamino benzyl (position 4), aryl (position 2), and methyl (position 5). Key Differences:

- The bulky tosylamino benzyl group enhances steric hindrance and stability but reduces solubility compared to the target compound’s aminoethyl group.

- The aryl substituents (e.g., 4-chlorophenyl) introduce electron-withdrawing effects, contrasting with the electron-donating furyl group in the target.

4-Propionyl-3-(substituted phenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-ones

Core Structure: Isoxazol-5(2H)-one. Substituents: Propionyl (position 4), phenylamino (position 3), and nitropyridinyl (position 2). Key Differences:

- The nitropyridinyl group is strongly electron-withdrawing, increasing electrophilicity at the isoxazolone ring. The target compound’s furyl group, in contrast, donates electron density.

- The propionyl group enables keto-enol tautomerism, while the aminoethyl group in the target compound may form intramolecular hydrogen bonds.

2-(Ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-yl]isoxazol-5(2H)-one

Core Structure: Isoxazol-5(2H)-one. Substituents: Ethoxymethyl (position 2), fluorophenyl (position 4), and hydroxyphenoxy pyrimidinyl (position 3). Key Differences:

- The fluorophenyl group introduces lipophilicity and mild electron-withdrawing effects, differing from the furyl group’s electron-rich nature.

- The ethoxymethyl and hydroxyphenoxy groups enhance solubility via hydrogen bonding, similar to the aminoethyl group in the target compound. Applications: Such compounds are explored for their photophysical properties, relevant to materials science .

Comparative Data Table

Biological Activity

4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of an isoxazole ring, which is known for its diverse pharmacological properties, along with a 2-aminoethyl side chain and a 2-furyl substituent, contributing to its chemical reactivity and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 194.19 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the amino group and furan ring.

Biological Activities

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 5.64 to 77.38 µM for various strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal activity has been reported against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Potential

Preliminary studies suggest that the compound may also exhibit anticancer properties, although detailed investigations are still required to elucidate its mechanisms of action in cancer cell lines. The unique structural features of the isoxazole ring contribute to its interaction with various biological targets, potentially modulating enzyme activities related to cancer progression .

The mechanism underlying the biological activity of this compound involves its ability to form hydrogen bonds through the aminoethyl group and participate in π-π interactions via the isoxazole and furan rings. These interactions can influence enzyme activity and receptor modulation, which are critical in both antimicrobial and anticancer effects.

Case Studies

Recent research has focused on synthesizing derivatives of isoxazole compounds similar to this compound to enhance their biological efficacy. For example, structural modifications have been shown to improve antimicrobial potency or selectivity against specific pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst) and identify optimal conditions. For example, fractional factorial designs reduce trial numbers while capturing interaction effects .

- Example : A similar isoxazolone derivative was synthesized via cyclocondensation of hydroxylamine with β-keto esters, optimized using acetic acid as a solvent at reflux (110°C, 5 h) .

- Key Table :

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 80–120 | 110 | +25% |

| Reaction Time (h) | 3–7 | 5 | +15% |

| Solvent (Acetic Acid) | 50–100 mL | 80 mL | +10% |

Q. How can structural ambiguities in isoxazolone derivatives be resolved using spectroscopic and crystallographic methods?

- Methodology : Combine X-ray crystallography (e.g., single-crystal analysis ) with NMR (e.g., - and -NMR for substituent identification) and FT-IR (to confirm carbonyl and amine functionalities).

- Example : The crystal structure of 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one revealed planar geometry, with hydrogen bonding stabilizing the oxazolone ring .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-furyl and aminoethyl substituents influence the compound’s reactivity and bioactivity?

- Methodology : Perform density functional theory (DFT) calculations to map electron density and frontier molecular orbitals. Compare with experimental data (e.g., kinetic studies or bioassays).

- Example : Substituents like the 2-furyl group enhance π-π stacking in receptor binding, while the aminoethyl side chain improves solubility and hydrogen-bonding capacity .

Q. What experimental and computational approaches are effective in resolving contradictions in bioactivity data for isoxazolone derivatives?

- Methodology :

Replicate studies under controlled conditions (e.g., standardized cell lines, purity >95%).

Apply molecular docking to predict binding affinities (e.g., using AutoDock Vina) and validate with SPR (surface plasmon resonance) assays .

- Case Study : Discrepancies in IC values for a related compound were resolved by identifying impurity-driven off-target effects (e.g., residual solvents affecting assay results) .

Q. How can reaction path search methods (e.g., quantum chemical calculations) accelerate the discovery of novel derivatives?

- Methodology : Use ab initio methods (e.g., Gaussian 16) to model transition states and intermediates. Integrate with high-throughput screening (HTS) to prioritize synthetic targets .

- Example : ICReDD’s workflow reduced reaction optimization time by 60% for a fluorinated isoxazolone via transition-state analysis and automated condition screening .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Root Cause : Variability in protonation states of the aminoethyl group (pKa ~9.5) and furan ring susceptibility to hydrolysis.

- Resolution : Conduct pH-dependent stability studies (e.g., 1H-NMR monitoring at pH 2–10) to identify degradation pathways. For example, decomposition above pH 7 correlates with amine deprotonation and ring-opening .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.